1,3-Indandione

Descripción

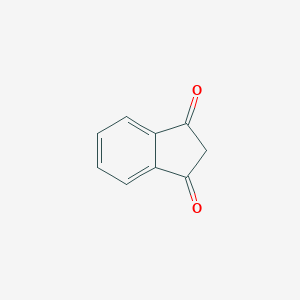

Structure

3D Structure

Propiedades

IUPAC Name |

indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKAJLSKXBADFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060547 | |

| Record name | 1,3-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Indandione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00172 [mmHg] | |

| Record name | 1,3-Indandione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

606-23-5 | |

| Record name | 1,3-Indandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-INDANDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-INDANDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-INDANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DJN7YG35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Indandione via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-indandione, a valuable scaffold in medicinal chemistry and materials science, through the Claisen condensation mechanism. This document details the underlying chemical principles, provides experimentally determined quantitative data, and outlines detailed protocols for its laboratory preparation.

Introduction

1,3-Indandione and its derivatives are a class of organic compounds that have garnered significant interest in the field of drug development due to their wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The core 1,3-indandione structure is typically synthesized via an intramolecular Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This guide will focus on the most common and effective synthetic route, which involves the condensation of a phthalate ester with an acetate ester, followed by subsequent hydrolysis and decarboxylation steps.

The Core Mechanism: A Four-Step Pathway

The synthesis of 1,3-indandione from a dialkyl phthalate (e.g., diethyl phthalate or dimethyl phthalate) and an alkyl acetate (e.g., ethyl acetate) is a well-established four-step process.[1]

Step 1: Claisen Condensation. The reaction is initiated by a strong base, such as sodium ethoxide or sodium methoxide, which deprotonates the α-carbon of the ethyl acetate to form a reactive enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl phthalate. Subsequent elimination of an ethoxide ion results in the formation of a β-keto ester intermediate, ethyl 1,3-dioxo-2-indancarboxylate.[2][3]

Step 2: Saponification. The β-keto ester intermediate is then subjected to basic hydrolysis (saponification). In this step, a base, typically the ethoxide from the initial condensation, hydrolyzes the ester group to a carboxylate salt.[1]

Step 3: Acidification. The reaction mixture is then acidified. This protonates the carboxylate salt to form the corresponding carboxylic acid and also neutralizes any remaining base.[1]

Step 4: Decarboxylation. Finally, the β-keto acid intermediate is unstable and readily undergoes decarboxylation upon gentle heating, losing a molecule of carbon dioxide to yield the final product, 1,3-indandione.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 1,3-indandione, providing a comparative overview of different reaction conditions and their corresponding yields.

| Phthalate Ester | Acetate Ester | Base | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Dimethyl Phthalate (1.5 kg) | Ethyl Acetate (1.5 L) | Sodium Methoxide (918 g) | Ethyl Acetate | 70-80 | 3-4 | 83.2 | [4] |

| Diethyl Phthalate (500 g) | Ethyl Acetate (490 g) | Powdered Sodium (100 g) | None (refluxed) | Reflux | 6 | 71 (of intermediate sodium salt) | [5] |

| Diethyl Phthalate (53 mL) | Ethyl Acetate (80 mL) | Sodium Metal (12.5 g) | None (refluxed) | 80-90 | 3 | 42.3 | [6] |

| Diethyl Phthalate (2.2 kg) | Diethyl Malonate (1.6 kg) | Potassium Carbonate (5 kg) | DMF | 120 | 20 | 82.1 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,3-indandione based on established laboratory procedures.

Protocol 1: Synthesis using Dimethyl Phthalate and Sodium Methoxide[4]

Materials:

-

Dimethyl Phthalate (1.5 kg)

-

Ethyl Acetate (1.5 L + 4 L for dilution + 500 mL for washing)

-

Sodium Methoxide (918 g)

-

Concentrated Hydrochloric Acid (1754 mL)

-

Water (3700 mL)

Procedure:

Step 1: Condensation

-

To a 10 L reaction vessel, add dimethyl phthalate (1.5 kg) and ethyl acetate (1.5 L).

-

Begin stirring and add sodium methoxide (918 g) at an internal temperature of 12°C. A slight exotherm will be observed.

-

Heat the mixture to 40-50°C. The reaction will become exothermic, and the temperature will rise.

-

At 76°C, the mixture will turn into a reddish-brown viscous solution with gas evolution. At 86°C, a yellow solid will precipitate.

-

To maintain stirring, add an additional 4 L of ethyl acetate.

-

Maintain the reaction temperature at 70-80°C for 3-4 hours.

-

Cool the reaction mixture to below 20°C and filter the solid.

-

Wash the filter cake with 500 mL of ethyl acetate and dry to obtain the intermediate.

Step 2: Hydrolysis and Decarboxylation

-

Transfer the intermediate from Step 1 to a 10 L reaction vessel.

-

In a separate container, carefully mix concentrated hydrochloric acid (1754 mL) with water (3700 mL) and add this solution to the reaction vessel.

-

Stir the resulting yellow suspension and heat to 45-55°C. Gas evolution will be observed.

-

Maintain this temperature for 4 hours, during which the suspension will turn white.

-

Continue the reaction for an additional hour until gas evolution ceases.

-

Cool the mixture to below 20°C and filter the solid product.

-

Wash the filter cake with 1.0 L of ethyl acetate.

-

Dry the solid under vacuum to yield 1,3-indandione (936 g, 83.2% yield).

Protocol 2: Synthesis using Diethyl Phthalate and Sodium Metal[6]

Materials:

-

Diethyl Phthalate (53 mL)

-

Sodium Metal (12.5 g)

-

Ethyl Acetate (80 mL + 40 mL)

-

99% Ethanol (3 mL + 6 mL)

-

Concentrated Sulfuric Acid (38 mL)

-

Water (12 mL + 800 mL)

-

Toluene (100 mL + 75 mL)

-

Hexane (175 mL)

Procedure:

Step 1: Condensation

-

Set up a 500 mL three-neck flask with a thermometer, reflux condenser, and an addition funnel. Protect the system from moisture with a calcium chloride tube.

-

Add diethyl phthalate (53 mL) and sodium metal chips (12.5 g) to the flask.

-

In the addition funnel, combine ethyl acetate (80 mL) and 99% ethanol (3 mL).

-

Slowly add the contents of the funnel to the flask with stirring while heating to maintain a temperature of 80-90°C over 90 minutes.

-

After the addition is complete, heat the mixture at reflux for 3 hours.

-

To quench any unreacted sodium, add a mixture of ethyl acetate (40 mL) and 99% ethanol (6 mL).

-

Allow the mixture to cool and collect the yellow solid by suction filtration.

-

Wash the solid with ethyl acetate (3 x 40 mL).

Step 2: Hydrolysis and Decarboxylation

-

Dilute the yellow solid with 800 mL of hot water and boil for 10 minutes.

-

Prepare a diluted sulfuric acid solution by slowly adding concentrated sulfuric acid (38 mL) to cold water (12 mL).

-

Cool the yellow solution to 15°C and slowly add the diluted sulfuric acid. A yellow solid will precipitate.

-

Cool the mixture in a refrigerator and then collect the solid by suction filtration, washing with a small amount of water.

-

Transfer the moist solid to a flask with toluene (100 mL) and remove water using a Dean-Stark apparatus.

-

After water removal, cool the solution and add a mixture of hexane (175 mL) and toluene (75 mL).

-

Bring the mixture to a boil with reflux and then pour the hot solution into a beaker to crystallize in a refrigerator overnight.

-

Collect the dark, needle-shaped crystals by suction filtration and dry at 60°C.

Visualizing the Process

To further elucidate the synthesis of 1,3-indandione, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Mechanism of the Claisen Condensation.

Caption: Overall synthetic pathway to 1,3-indandione.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of 1,3-indandione via the Claisen condensation is a robust and well-documented method that is crucial for the production of this important chemical intermediate. By understanding the underlying mechanism, reaction parameters, and experimental protocols, researchers can efficiently synthesize this compound for a variety of applications in drug discovery and materials science. The provided data and protocols offer a solid foundation for the successful laboratory-scale production of 1,3-indandione.

References

- 1. Claisen condensation between diethyl phthalate and ethyl acetate followed.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-(ethoxycarbonyl)-1,3-indandione sodium salt [chemister.ru]

- 6. youtube.com [youtube.com]

- 7. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

The Pivotal Role of the Active Methylene Group in 1,3-Indandione: A Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry and materials science, largely owing to the remarkable reactivity of its active methylene group. Positioned between two electron-withdrawing carbonyl groups, the C2 methylene protons exhibit significant acidity, facilitating a wide array of chemical transformations. This technical guide provides an in-depth exploration of the chemical reactivity of this pivotal functional group, offering a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to support further research and development.

Physicochemical Properties of 1,3-Indandione

The reactivity of the active methylene group is fundamentally governed by its acidity. The predicted pKa of the methylene protons is approximately 8.95, indicating a significant propensity for deprotonation to form a stabilized carbanion.[1] This carbanion, or its enolate tautomer, serves as a potent nucleophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₂ | [2] |

| Molar Mass | 146.14 g/mol | [3] |

| Melting Point | 129-132 °C | [1][4] |

| pKa (predicted) | 8.95 ± 0.20 | [1] |

| Solubility | Soluble in ethanol, ether, benzene; slightly soluble in water. | [1][4] |

Key Reactions of the Active Methylene Group

The nucleophilic character of the deprotonated 1,3-indandione enables a diverse range of chemical transformations at the C2 position. The following sections detail the most prominent reactions, including C-alkylation, C-acylation, condensation reactions, and Michael additions.

C-Alkylation

The reaction of the 1,3-indandione enolate with alkyl halides provides a direct method for the synthesis of 2-alkyl-1,3-indandione derivatives. The regioselectivity of the reaction (C- vs. O-alkylation) can be influenced by the choice of base and solvent.[5]

Experimental Protocol: C-Alkylation of 1,3-Dicarbonyl Systems

A general procedure for the C-alkylation of 1,3-dicarbonyl compounds involves the reaction with an alkyl halide in the presence of a base. For instance, to a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as acetonitrile, a base like potassium carbonate (1.2 equivalents) is added, followed by the alkyl halide (1.05 equivalents). The reaction mixture is then stirred at an elevated temperature (e.g., 80 °C) for several hours. After completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.[5]

C-Acylation

Acylation of the active methylene group is a valuable transformation for the synthesis of β-triketone derivatives. Various methods have been developed to achieve this, including the use of coupling agents and Lewis acid catalysts.

A mild and efficient method for the C2 acylation of 1,3-indandiones employs 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents. This method is compatible with a diverse range of carboxylic acids and substituted 1,3-indandiones, affording products in yields ranging from 32-96%.[6][7]

| Acylating Agent | Substituent on 1,3-Indandione | Solvent | Yield (%) | Reference |

| Various Carboxylic Acids | H, Electron-releasing, Electron-withdrawing | Polar Aprotic | 32-96 | [6][7] |

Experimental Protocol: C2 Acylation using DMAP and EDCI

To a solution of the 1,3-indandione (1.0 equivalent) and a carboxylic acid (1.2 equivalents) in a polar aprotic solvent, 4-dimethylaminopyridine (DMAP, 1.5 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equivalents) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated by aqueous workup and purified by chromatography.[6][7]

Another approach involves the use of a recyclable samarium(III) chloride (SmCl₃) catalyst for the C-acylation with acid chlorides, which proceeds under mild conditions.[8]

Aldol and Knoevenagel Condensations

The active methylene group of 1,3-indandione readily participates in condensation reactions with aldehydes and ketones. The self-condensation of 1,3-indandione, an Aldol-type reaction, leads to the formation of a dimeric product known as "bindone".[9]

More commonly, 1,3-indandione is employed in Knoevenagel condensations with a variety of aldehydes and ketones to furnish 2-ylidene-1,3-indandione derivatives. These reactions are typically catalyzed by weak bases such as piperidine or ammonium acetate.[10][11][12][13]

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Piperidine, Acetic Acid | Benzene | 75 (1.5 h), 56 (17 h) | [13] |

| Various Aromatic Aldehydes | 2-Hydroxyethylammonium Formate (IL) | Neat | up to 98 | [14] |

| Substituted Benzaldehydes | Ammonium Acetate | Solvent-free (sonication) | Excellent | [11] |

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

In a typical procedure, a mixture of 1,3-indandione (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) is dissolved in a suitable solvent like ethanol or benzene. A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added. The mixture is then stirred at room temperature or heated to reflux until the reaction is complete. The product, which often precipitates from the reaction mixture, is collected by filtration and can be purified by recrystallization.[10][13] For a green chemistry approach, the reaction can be carried out under solvent-free conditions using a task-specific ionic liquid or sonication.[11][14]

Michael Addition

The carbanion generated from 1,3-indandione is an excellent Michael donor, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.[15][16] Furthermore, the 2-arylidene-1,3-indandione products from Knoevenagel condensations can themselves act as Michael acceptors.[17]

Experimental Protocol: Michael Addition to Nitroolefins

An organocatalytic approach involves the addition of a catalytic amount of a chiral primary amine-based catalyst (e.g., Ts-DPEN, 10 mol%) to a mixture of the 1,3-dicarbonyl compound (1.1 equivalents) and the nitroolefin (1.0 equivalent) in a solvent such as toluene. The reaction is stirred at a reduced temperature (e.g., -20 °C or -40 °C) for a specified time. The reaction is then quenched, and the product is isolated by extraction and purified by chromatography.[18]

Mannich Reaction

The Mannich reaction of 1,3-indandione with formaldehyde and a primary or secondary amine provides a route to 2-aminomethyl-1,3-indandione derivatives. The outcome of the reaction can be dependent on the nature of the amine used, with primary amines sometimes leading to the formation of diindeno[1,2-b:2′,1′-e]pyridine derivatives.[19][20]

Experimental Protocol: Mannich Reaction with Secondary Amines

Attempted Mannich reaction with 1,3-indandione (1) using a secondary amine like morpholine and formalin can lead to different products depending on the reaction conditions. For instance, the reaction can yield 2-morpholinomethyl-1,3-indandione.[19] The specific conditions (solvent, temperature, and stoichiometry) need to be carefully controlled to obtain the desired product.

Reactions with Nitrogen Electrophiles

The active methylene group can also react with nitrogen-based electrophiles. A notable example is the reaction with sulfonyl azides, such as p-toluenesulfonyl azide, in the presence of a base to yield 2-diazo-1,3-indanedione. This diazo compound is a versatile intermediate for the synthesis of various heterocyclic systems.[21]

Visualizing Reaction Pathways

To better understand the transformations involving the active methylene group of 1,3-indandione, the following diagrams illustrate the core reaction mechanisms.

Caption: Formation of the nucleophilic enolate anion from 1,3-indandione.

Caption: Mechanism of the Knoevenagel condensation of 1,3-indandione.

Caption: General mechanism of the Michael addition with 1,3-indandione.

Conclusion

The active methylene group of 1,3-indandione is a cornerstone of its chemical versatility, providing a gateway to a vast array of functionalized derivatives. The high acidity of the C2 protons facilitates the formation of a nucleophilic carbanion, which readily engages in a multitude of bond-forming reactions. This guide has provided a detailed overview of the key transformations, including C-alkylation, C-acylation, condensation reactions, and Michael additions, supported by experimental protocols and quantitative data. A thorough understanding of these reactions and their underlying mechanisms is crucial for leveraging the 1,3-indandione scaffold in the design and synthesis of novel therapeutic agents and advanced materials. The provided experimental details and reaction pathways serve as a valuable resource for researchers aiming to exploit the rich chemistry of this remarkable building block.

References

- 1. 1,3-Indandione [chembk.com]

- 2. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 3. 1,3-Indandione | C9H6O2 | CID 11815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Indanedione | 606-23-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. A Method for C2 Acylation of 1,3-Indandiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct β-acylation of 2-arylidene-1,3-indandiones with acyl chlorides catalyzed by organophosphanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bhu.ac.in [bhu.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 17. DABCO-catalysed highly diastereoselective synthesis of 1,3-indandione containing fully saturated spirocyclopentanes involving 2-(2′-ketoalkyl)-1,3-indandiones and nitrostyrenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ias.ac.in [ias.ac.in]

- 21. jazanu.edu.sa [jazanu.edu.sa]

Spectroscopic Characterization of 1,3-Indandione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for pure 1,3-indandione, a crucial diketone with applications in the synthesis of various biologically active compounds. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 1,3-indandione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1,3-Indandione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 - 8.01 | Multiplet | 2H | Aromatic Protons (H-4, H-7) |

| 7.83 - 7.87 | Multiplet | 2H | Aromatic Protons (H-5, H-6) |

| 3.24 | Singlet | 2H | Methylene Protons (-CH₂-) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Indandione

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | Carbonyl Carbon (C=O) |

| 141.8 | Aromatic Carbon (C-3a, C-7a) |

| 136.3 | Aromatic Carbon (C-5, C-6) |

| 124.2 | Aromatic Carbon (C-4, C-7) |

| 38.9 | Methylene Carbon (-CH₂-) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1,3-Indandione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1750 | Strong | Asymmetric C=O Stretch |

| 1722 | Strong | Symmetric C=O Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2900 | Weak | Aliphatic C-H Stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Peaks for 1,3-Indandione

| m/z | Relative Intensity | Assignment |

| 146 | High | Molecular Ion [M]⁺ |

| 104 | Medium | [M - C₂H₂O]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A solution of 1,3-indandione is prepared by dissolving approximately 10-20 mg of the pure solid in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. Data Acquisition

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of pure 1,3-indandione is finely ground in an agate mortar. To this, about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added, and the mixture is thoroughly ground to ensure a homogenous sample. The resulting powder is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

2.2.2. Data Acquisition

The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹) by co-adding a number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction

A small amount of pure 1,3-indandione is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

2.3.2. Ionization and Analysis

The sample is ionized using electron ionization (EI) at a standard energy of 70 eV. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 1,3-indandione using the spectroscopic techniques described.

An In-depth Technical Guide on the Tautomerism and Enolate Formation of 1,3-Indandione in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Indandione, a versatile bicyclic β-dicarbonyl compound, serves as a crucial scaffold in the development of various pharmaceuticals and functional materials. Its chemical reactivity and biological activity are intrinsically linked to the tautomeric equilibrium between its diketo and enol forms, as well as its propensity to form a resonance-stabilized enolate anion. This technical guide provides a comprehensive overview of the tautomerism and enolate formation of 1,3-indandione in solution. It consolidates quantitative data on tautomeric distribution in various solvents, details experimental protocols for the analysis of these equilibria, and illustrates the underlying chemical pathways. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of 1,3-indandione and its derivatives.

Introduction

1,3-Indandione is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] The chemical behavior of 1,3-indandione is dominated by the acidic nature of the methylene protons at the C-2 position, flanked by two carbonyl groups. This structural feature facilitates the existence of a dynamic equilibrium between the diketo form and the enol tautomer in solution.[2] Furthermore, in the presence of a base, 1,3-indandione readily deprotonates to form a highly stable enolate anion, which is a potent nucleophile in various chemical transformations.[3]

Understanding and controlling the tautomeric balance and enolate formation is paramount for predicting the compound's stability, reactivity, and interaction with biological targets. Factors such as solvent polarity, pH, and temperature can significantly influence the position of these equilibria.[4] This guide delves into the quantitative aspects of these phenomena and provides detailed methodologies for their investigation.

Tautomerism of 1,3-Indandione

In solution, 1,3-indandione exists as a mixture of two tautomeric forms: the diketo form and the enol form. The equilibrium between these two forms is a dynamic process involving the migration of a proton and the shifting of a double bond.

References

An In-depth Technical Guide to Key Derivatives of 1,3-Indandione and Their Historical Significance

For Researchers, Scientists, and Drug Development Professionals

The 1,3-indandione core is a versatile scaffold that has given rise to a range of derivatives with significant historical impact, particularly in the fields of medicine and pest control. This technical guide provides a comprehensive overview of the most important of these compounds, detailing their synthesis, mechanism of action, quantitative data, and the experimental protocols used to evaluate them.

Introduction: The Emergence of 1,3-Indandione Derivatives

The 1,3-indandione molecule itself is a simple bicyclic aromatic β-diketone.[1] However, substitutions at the 2-position of this ring system have yielded compounds with potent biological activities. Historically, the most significant of these are the vitamin K antagonists, which have been developed as both anticoagulant drugs for therapeutic use and as rodenticides for pest control.

Anticoagulant Derivatives: A Therapeutic Breakthrough

The discovery of the anticoagulant properties of 1,3-indandione derivatives was a significant milestone in medicine, offering an alternative to the coumarin-based anticoagulants.

Phenindione

Phenindione was one of the first 1,3-indandione derivatives to be used clinically as an oral anticoagulant.[2][3][4] It functions as a vitamin K antagonist, interfering with the synthesis of clotting factors II, VII, IX, and X in the liver.[5][6]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Phenindione

| Property | Value | Reference |

| Onset of Action | 36-48 hours | [5][6] |

| Duration of Action | 48-72 hours | [5][6] |

| Peak Plasma Concentration | 1-3 hours | [6] |

| Protein Binding | ~88% | [6] |

Rodenticidal Derivatives: A Double-Edged Sword

The same anticoagulant properties that made 1,3-indandione derivatives medically useful also led to their development as effective rodenticides. These compounds induce fatal internal hemorrhaging in rodents after ingestion.

Diphacinone

Diphacinone is a potent first-generation anticoagulant rodenticide.[7] It is highly toxic to rodents upon ingestion and can also be absorbed through the skin.[8]

Table 2: Acute Toxicity of Diphacinone (LD50 Values)

| Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h) | Reference |

| Rat | 0.3 - 7 | < 200 | < 2 | [8] |

| Mouse | 50 - 300 | 340 | - | [8] |

| Dog | 3.0 - 7.5 | - | - | [8] |

| Cat | 14.7 | - | - | [8] |

| Pig | 150 | - | - | [8] |

| Rabbit | 35 | > 3.6 | - | [8] |

| Mallard Duck | 3158 | - | - | [8] |

| Bobwhite Quail | 1630 | - | - | [8] |

Chlorophacinone

Chlorophacinone is another first-generation anticoagulant rodenticide that is highly effective against a range of rodent species.[9]

Table 3: Acute Toxicity of Chlorophacinone

| Species | Oral LD50 (mg/kg) | Reference |

| Rat | 20.5 | |

| Mouse | 1.06 |

Pindone

Pindone is a first-generation indandione anticoagulant used for the control of rabbits and other pest animals.[10][11] It is a slow-acting poison that requires multiple feedings to be lethal.[11][12]

Table 4: Acute Toxicity of Pindone

| Species | Oral LD50 (mg/kg) | Reference |

| Rabbit | 6 - 18 | [13] |

| Dog | 75 - 100 | [13] |

| Sheep | ~100 | [13] |

Mechanism of Action: Vitamin K Antagonism

The primary mechanism of action for the anticoagulant and rodenticidal 1,3-indandione derivatives is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme.[6] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues in prothrombin and other clotting factors. Inhibition of VKOR leads to the production of non-functional clotting factors, resulting in impaired blood coagulation.

Vitamin K antagonism by 1,3-indandione derivatives.

Experimental Protocols

Synthesis of 1,3-Indandione Derivatives

A common synthetic route to 2-substituted 1,3-indandione derivatives involves a Friedel-Crafts reaction. The synthesis of chlorophacinone provides a representative example.

General workflow for the synthesis of chlorophacinone.

Methodology for Chlorophacinone Synthesis:

-

Preparation of 2-(4-chlorophenyl)-2-phenylacetic acid: Mandelic acid is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4).[9]

-

Formation of the Acyl Chloride: The resulting phenylacetic acid derivative is then treated with a chlorinating agent like oxalyl chloride to form the corresponding acyl chloride.[9]

-

Friedel-Crafts Acylation: The final step involves a Friedel-Crafts reaction between the acyl chloride intermediate and 1,3-indandione to yield chlorophacinone.[9]

Evaluation of Anticoagulant Activity

The anticoagulant effect of these derivatives is quantified by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor.

Methodology for Prothrombin Time Assay:

-

Blood Collection: Blood samples are collected from test subjects (e.g., rats, rabbits) into tubes containing an anticoagulant like sodium citrate to prevent premature clotting.

-

Plasma Preparation: The blood is centrifuged to separate the plasma from the blood cells.

-

Assay Procedure: A standardized amount of tissue factor and calcium chloride are added to the plasma sample, and the time to clot formation is measured.

-

Data Analysis: The PT of the treated group is compared to that of a control group to determine the extent of anticoagulation.

Rodenticide Efficacy Testing

The efficacy of rodenticidal derivatives is evaluated through feeding studies to determine their palatability and lethal effects.

Workflow for rodenticide efficacy testing.

Methodology for Rodenticide Efficacy Trials:

-

Acclimatization: Test animals (e.g., rats, mice) are acclimated to the laboratory conditions and a standard diet.

-

No-Choice Feeding Test: Animals are provided with only the rodenticide bait for a specified period. Food consumption and mortality rates are recorded.

-

Choice Feeding Test: Animals are given a choice between the rodenticide bait and a non-toxic alternative food source. This assesses the palatability of the bait.[14]

-

Observation: Animals are observed for signs of toxicity and time to death.

-

Data Analysis: The amount of bait consumed and the resulting mortality are analyzed to determine the efficacy of the rodenticide.

Conclusion

The derivatives of 1,3-indandione hold a significant place in the history of medicinal chemistry and pest control. Their development as both therapeutic anticoagulants and potent rodenticides showcases the profound impact that subtle molecular modifications can have on biological activity. The methodologies outlined in this guide provide a framework for the continued study and potential development of novel compounds based on this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. patient.info [patient.info]

- 4. ijrpr.com [ijrpr.com]

- 5. mims.com [mims.com]

- 6. Phenindione : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. aphis.usda.gov [aphis.usda.gov]

- 8. EXTOXNET PIP - DIPHACINONE [extoxnet.orst.edu]

- 9. Chlorophacinone - Wikipedia [en.wikipedia.org]

- 10. Welfare Impacts of Pindone Poisoning in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nrc.govt.nz [nrc.govt.nz]

- 12. library.dpird.wa.gov.au [library.dpird.wa.gov.au]

- 13. doc.govt.nz [doc.govt.nz]

- 14. sanidad.gob.es [sanidad.gob.es]

The 1,3-Indandione Scaffold: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the structural features, synthesis, and multifaceted biological activities of the 1,3-indandione core, a privileged scaffold in medicinal chemistry.

The 1,3-indandione nucleus, a bicyclic aromatic β-diketone, has garnered significant attention in the scientific community for its versatile chemical reactivity and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the 1,3-indandione scaffold, tailored for researchers, scientists, and drug development professionals. It delves into the core structural features, common synthetic methodologies, and diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Core Structural Features of 1,3-Indandione

The 1,3-indandione molecule, with the chemical formula C₉H₆O₂, is characterized by an indane nucleus fused to a five-membered ring containing two carbonyl groups at positions 1 and 3.[1] This arrangement confers unique chemical properties that are pivotal to its reactivity and biological function.

A key feature is the presence of an active methylene group at the C-2 position, flanked by two electron-withdrawing carbonyl groups. This makes the C-2 protons acidic, facilitating the formation of a nucleophilic enolate anion.[1] This enolate is stabilized by significant electron delocalization, with the highest electron density residing on the second carbon atom.[1] This inherent nucleophilicity at the C-2 position is the cornerstone of many synthetic modifications of the 1,3-indandione scaffold.[1]

In solution, 1,3-indandione exhibits keto-enol tautomerism, although it predominantly exists in the diketone form in the solid state.[1] The ability to readily undergo reactions such as Knoevenagel condensation, Michael addition, and various multicomponent reactions makes it a versatile building block for constructing a diverse library of derivatives.[2]

Synthetic Methodologies

The synthesis of 1,3-indandione derivatives is most commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of 1,3-indandione with a variety of aldehydes or ketones, typically catalyzed by a base such as piperidine or an amine.[2][3]

Representative Experimental Protocol: Knoevenagel Condensation for 2-Arylidene-1,3-indandione Synthesis

Objective: To synthesize a 2-arylidene-1,3-indandione derivative.

Materials:

-

1,3-indandione

-

Substituted aromatic aldehyde

-

Ethanol

-

Piperidine

-

Glacial acetic acid

-

Hydrochloric acid

Procedure:

-

A solution of 1,3-indandione (10 mmol) and a substituted aromatic aldehyde (10 mmol) is prepared in 50 mL of 95% ethanol.

-

A catalytic amount of piperidine (0.5 mL) is added to the solution.

-

The reaction mixture is refluxed for 2-4 hours, during which the product often precipitates.

-

After cooling, the precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as glacial acetic acid or ethanol, to yield the pure 2-arylidene-1,3-indandione derivative.

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships

The 1,3-indandione scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities.

Anticoagulant Activity

Certain 2-substituted 1,3-indandione derivatives are potent vitamin K antagonists, leading to their use as oral anticoagulants and rodenticides.[1] These compounds inhibit the enzyme Vitamin K epoxide reductase (VKOR), a crucial component of the vitamin K cycle. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X).

Quantitative Data: Anticoagulant Activity

The anticoagulant effect is often measured by the prothrombin time (PT), which is the time it takes for blood plasma to clot.

| Compound | Prothrombin Time (PT) in seconds (Mean ± SD) |

| Anisindione (reference drug) | 36.0 ± 26.42 |

| 2-(4-methylsulfanylphenyl)indane-1,3-dione | 33.71 ± 26.01 |

| 2-(4-chlorophenyl)indane-1,3-dione | 26.39 ± 15.75 |

| 2-phenylindane-1,3-dione | 22.93 ± 5.25 |

| Control (placebo) | 13.97 ± 1.87 |

Anti-inflammatory Activity

Several 1,3-indandione derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5] COX enzymes are key to the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins, potent inflammatory mediators.

Quantitative Data: COX-2 Inhibitory Activity

| Compound | COX-2 Inhibition IC₅₀ (µM) |

| 4e | 2.35 ± 0.04 |

| 9h | 2.422 ± 0.10 |

| 9i | 3.34 ± 0.05 |

Compounds 4e, 9h, and 9i are 1,3-dihydro-2H-indolin-2-one derivatives with structural similarities to 1,3-indandiones.[4]

Anticancer Activity

Numerous 1,3-indandione derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. The mechanism of action is often multifactorial and can involve the induction of apoptosis.

Quantitative Data: Anticancer Activity (IC₅₀ in µM)

| Compound | A549 (Lung) | C6 (Glioma) |

| 4f | 1.59 | - |

| 4h | <0.14 | 13.04 |

| 4i | 7.48 | - |

| 4k | 2.93 | - |

| 4l | 2.55 | - |

Compounds 4f, 4h, 4i, 4k, and 4l are 1,3,4-oxadiazole derivatives, with some incorporating an indandione-like moiety, highlighting the potential for hybrid structures.

Antimicrobial Activity

The 1,3-indandione scaffold has also served as a basis for the development of novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| Compound 7 | Moderate Activity | Moderate Activity | - |

| Compound 2 | - | - | More Potent |

| Compound 8 | - | - | More Potent |

Note: The original study provided qualitative descriptions of activity for some compounds.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a 1,3-indandione derivative that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (1,3-indandione derivative)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth.

-

Serial Dilution of Test Compound: A two-fold serial dilution of the test compound is prepared in the microtiter plate wells containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum) and a negative control well (medium only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader to measure the optical density.

Conclusion

The 1,3-indandione scaffold represents a highly privileged and versatile core in medicinal chemistry. Its unique structural features, particularly the reactive methylene group, allow for extensive synthetic derivatization, leading to a wide array of compounds with diverse and potent biological activities. The established anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties of 1,3-indandione derivatives underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable scaffold. Further research into structure-activity relationships and mechanisms of action will continue to unlock new opportunities for drug discovery based on the 1,3-indandione core.

References

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

An In-depth Technical Guide to the Solubility and Stability of 1,3-Indandione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 1,3-indandione (CAS No: 606-23-5), a versatile building block in organic synthesis and pharmaceutical development. This document summarizes available data, outlines detailed experimental protocols for its characterization, and visualizes key chemical processes involving this compound.

Solubility Characteristics

1,3-Indandione is a crystalline solid that exhibits a range of solubilities in common laboratory solvents. Its solubility is dictated by its bicyclic structure containing two polar carbonyl groups and a nonpolar aromatic ring.

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for 1,3-indandione is not extensively reported in publicly available literature. The data presented below is qualitative. Researchers are advised to determine quantitative solubility experimentally for their specific applications and solvent systems using the protocol outlined in Section 1.2.

| Solvent | Solubility | Reference |

| Water | Slightly Soluble | [1][2][3][4][5] |

| Ethanol | Soluble | [1][2][3][4] |

| Diethyl Ether | Soluble | [1][2][3][4] |

| Benzene | Soluble | [1][2][3][4] |

| Toluene | Soluble (used for recrystallization) | [6] |

| Acetic Acid | Soluble | [7] |

| Dichloromethane | Soluble | [8] |

| Chloroform | Soluble | [3] |

| Hexane | Insoluble (used as anti-solvent) | [6] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of 1,3-indandione.

Objective: To determine the saturation concentration of 1,3-indandione in a specific solvent at a controlled temperature.

Materials:

-

1,3-Indandione (purity >99%)

-

Solvent of interest (e.g., water, ethanol, pH 7.4 phosphate buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 1,3-indandione to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Dilute the clear filtrate with a known volume of an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 1,3-indandione in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Stability Characteristics

The stability of 1,3-indandione is influenced by temperature, pH, and light. Its chemical reactivity is largely governed by the active methylene group (C2) positioned between two carbonyl groups.

Summary of Stability Data

| Parameter | Observation | Reference |

| Thermal Stability | Solid is stable up to its melting point of 129-132 °C. Recommended storage is below +30°C. | [1][2][3] |

| pH Stability | In dilute alkaline solutions, it forms a deep yellow solution due to the formation of the stable enolate anion. This is a reversible acid-base reaction. Specific data on irreversible hydrolytic degradation across a pH range is not readily available. | [3][5] |

| Photostability | While derivatives are used in photopolymerization, specific photostability data for the parent compound under ICH guidelines is not extensively reported. | [9] |

| Chemical Reactivity | The active methylene proton is acidic (pKa ≈ 8.95), facilitating reactions like Knoevenagel condensation and self-aldol condensation. It can be halogenated at the C2 position. | [2][5][7] |

Experimental Protocol: Forced Degradation and pH Stability Study

This protocol outlines a typical forced degradation study to investigate the stability of 1,3-indandione under various stress conditions, particularly hydrolysis across a pH range.

Objective: To identify potential degradation products and determine the rate of degradation of 1,3-indandione under acidic, basic, and neutral aqueous conditions.

Materials:

-

1,3-Indandione

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Phosphate or citrate buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9, 11)

-

HPLC-grade water, acetonitrile, and methanol

-

Temperature-controlled incubator or water bath

-

Validated stability-indicating HPLC method (capable of separating 1,3-indandione from its degradation products)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1,3-indandione in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

Acid Hydrolysis: Add a small aliquot of the stock solution to volumetric flasks containing 0.1 M HCl and 1 M HCl. Dilute to volume with the respective acid solution.

-

Base Hydrolysis: Add a small aliquot of the stock solution to volumetric flasks containing 0.1 M NaOH and 1 M NaOH. Dilute to volume with the respective base solution.

-

Neutral Hydrolysis: Add a small aliquot of the stock solution to a volumetric flask containing purified water.

-

pH-Buffered Solutions: Prepare samples in various buffer solutions (pH 3-11) in the same manner.

-

-

Incubation: Store all prepared samples in a temperature-controlled environment (e.g., 60 °C) to accelerate degradation. Include a control sample stored at a lower temperature (e.g., 5 °C).

-

Time-Point Analysis: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately neutralize the acidic and basic samples before analysis to halt further degradation.

-

HPLC Analysis: Analyze each sample using the stability-indicating HPLC method. Record the peak area of 1,3-indandione and any new peaks corresponding to degradation products.

-

Data Evaluation:

-

Calculate the percentage of 1,3-indandione remaining at each time point.

-

Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH.

-

Generate a pH-rate profile by plotting log(k) versus pH to identify the pH at which the compound is most stable.

-

Key Chemical Pathways and Processes

The following diagrams, generated using the DOT language, illustrate fundamental chemical behaviors and processes of 1,3-indandione.

Keto-Enol Tautomerism in Solution

In solution, 1,3-indandione exists in equilibrium between its diketo form and its enol form. In aqueous solution, the diketo form is predominant (~98%), but the presence of the enol form is crucial for its reactivity.[5]

Caption: Keto-enol tautomerism of 1,3-indandione.

Typical Laboratory Synthesis Workflow

The most common synthesis of 1,3-indandione is a base-catalyzed Claisen-type condensation followed by hydrolysis and decarboxylation.[7]

Caption: Workflow for the synthesis of 1,3-indandione.

Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation is a characteristic reaction of 1,3-indandione, where its active methylene group reacts with an aldehyde or ketone, typically catalyzed by a weak base like piperidine.[9][10]

Caption: Mechanism of the Knoevenagel condensation.

References

- 1. chembk.com [chembk.com]

- 2. 1,3-Indandione|lookchem [lookchem.com]

- 3. 1,3-Indanedione | 606-23-5 [chemicalbook.com]

- 4. 1,3-Indanedione for synthesis [chembk.com]

- 5. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 6. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. ijpsr.com [ijpsr.com]

The Diverse Biological Landscape of 1,3-Indandione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,3-indandione scaffold, a bicyclic aromatic β-diketone, has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds.[1][2] Its synthetic accessibility and the unique reactivity of its methylene bridge allow for extensive chemical modifications, leading to derivatives with potent and varied pharmacological properties.[3][4] This technical guide provides an in-depth exploration of the initial investigations into the biological activities of 1,3-indandione derivatives, focusing on their anticoagulant, anticancer, and anti-inflammatory properties. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and development in this promising area.

Anticoagulant Activity: Vitamin K Antagonism

The most historically significant and well-established biological activity of 1,3-indandione derivatives is their anticoagulant effect.[3] Compounds such as pindone, chlorophacinone, and diphenadione are potent rodenticides that function by inducing hemorrhage.[4][5] In the clinical setting, derivatives like anisindione have been used as oral anticoagulants for the prevention and treatment of thromboembolic disorders.[6]

Mechanism of Action

1,3-indandione anticoagulants act as Vitamin K antagonists. They inhibit the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the Vitamin K cycle.[7] This enzyme is responsible for regenerating the reduced form of Vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, and X). By inhibiting VKORC1, these compounds prevent the activation of these clotting factors, thereby disrupting the coagulation cascade and prolonging clotting time.

Caption: Mechanism of 1,3-indandione anticoagulants via inhibition of the Vitamin K cycle.

Quantitative Data: Prothrombin Time (PT)

The anticoagulant efficacy is typically measured by the prothrombin time (PT), which assesses the extrinsic pathway of coagulation.

| Compound | Dose (mg/kg, oral, 4 days) | Prothrombin Time (PT) in seconds (± SD) |

| Placebo | - | Not specified |

| Warfarin | 50 | >180 |

| Anisindione (3b) | 50 | 36.0 (± 26.42)[6] |

| 2-(4-methylsulfanylphenyl)indane-1,3-dione (3c) | 50 | 33.71 (± 26.01)[6] |

| 2-(4-bromophenyl)indane-1,3-dione (3d) | 50 | 26.39 (± 15.75)[6] |

| 2-(4-fluorophenyl)indane-1,3-dione (3e) | 50 | 13.97 (± 1.87)[6] |

| 2-(4-chlorobenzylidene)indane-1,3-dione (5f) | 50 | 22.93 (± 5.25)[6] |

| Data sourced from studies on male rabbits.[6] |

Experimental Protocol: In Vivo Anticoagulant Activity Assessment

Objective: To determine the effect of 1,3-indandione derivatives on blood coagulation in an animal model.

-

Animal Model: Healthy male rabbits are used for the study.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

-

Grouping: Animals are divided into groups, including a control (placebo) group, a positive control group (e.g., Warfarin), and test groups for each 1,3-indandione derivative.

-

Administration: Test compounds are administered orally, typically suspended in a vehicle like 0.5% methylcellulose, at a specified dose (e.g., 50 mg/kg) for a set number of consecutive days (e.g., 4 days).[6]

-

Blood Collection: 24 hours after the final dose, blood is collected from the marginal ear vein into a tube containing an anticoagulant (e.g., 3.8% sodium citrate) in a 9:1 blood-to-anticoagulant ratio.

-

Plasma Preparation: Platelet-poor plasma is prepared by centrifuging the citrated blood.

-

Prothrombin Time (PT) Measurement: The PT of the plasma samples is determined using a coagulometer. Thromboplastin reagent is added to the plasma, and the time taken for clot formation is recorded.

-

Data Analysis: The mean PT and standard deviation are calculated for each group. Statistical analysis (e.g., ANOVA) is performed to compare the effects of the test compounds with the control groups.

Anticancer Activity

Recent investigations have highlighted the potential of 1,3-indandione derivatives as anticancer agents.[1][8] These compounds have shown antiproliferative activity against various human cancer cell lines, suggesting their potential as scaffolds for developing new chemotherapeutic agents.[9]

Mechanism of Action

The precise mechanisms of action for the anticancer effects of many 1,3-indandione derivatives are still under investigation. However, studies on related indazole compounds suggest that they may induce apoptosis (programmed cell death) and cause cell cycle arrest.[10] Potential pathways include the inhibition of Bcl-2 family proteins and interference with the p53/MDM2 pathway, which are crucial regulators of cell survival and death.

Caption: General workflow for evaluating the anticancer activity of 1,3-indandione derivatives.

Quantitative Data: In Vitro Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) |

| Indazole Derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15[10] |

| HEK-293 (Normal Kidney Cell) | 33.2[10] | |

| Indazole Derivative 5k | Hep-G2 (Hepatoma) | 3.32[10] |

| 5-Fluorouracil (Control) | K562 (Chronic Myeloid Leukemia) | 15.3[10] |

| Data for structurally related indazole derivatives are presented to illustrate potential activity. |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the in vitro antiproliferative activity of 1,3-indandione derivatives against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[10]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5×10^4 cells/mL) and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.[10]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

IC50 Calculation: The cell viability percentage is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory and Antimicrobial Activities

Derivatives of the 1,3-indandione core have also demonstrated significant anti-inflammatory and antimicrobial properties.[1][11]

Anti-inflammatory Activity

Some isoindoline-1,3-dione derivatives, which share a core phthalimide structure, have shown potent anti-inflammatory effects, in some cases comparable to standard drugs like Celecoxib.[12][13] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[13]

Antimicrobial Activity

Various 1,3-indandione derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[11][14] The antimicrobial activity is often assessed by measuring the zone of inhibition or determining the Minimum Inhibitory Concentration (MIC). For instance, certain spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives showed significant activity against Enterococcus faecalis and Staphylococcus aureus.[15]

Quantitative Data: Antimicrobial Activity (MIC)

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Compound 4b | Staphylococcus aureus | 750[15] |

| Compound 4h | Staphylococcus aureus | 750[15] |

| Compound 4h * | Enterococcus faecalis | >6000 (but showed a significant inhibition zone)[15] |

| Compounds are spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives.[15] |

Experimental Protocol: Cup-Plate Method for Antimicrobial Screening

Objective: To qualitatively assess the antimicrobial activity of synthesized compounds.[11]

-

Media Preparation: Prepare a suitable sterile nutrient agar medium.

-

Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Pouring Plates: Pour the inoculated medium into sterile Petri dishes and allow it to solidify.

-

Creating Wells: Bore cavities or "cups" (e.g., 6-8 mm in diameter) in the solidified agar using a sterile cork borer.

-

Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic control are also included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The 1,3-indandione core is a versatile and highly valuable scaffold in the field of drug discovery. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, including well-established anticoagulant effects and promising anticancer, anti-inflammatory, and antimicrobial properties. The ease of synthesis and potential for diverse functionalization make it an attractive starting point for developing novel therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways for these activities, optimizing lead compounds to enhance potency and selectivity, and conducting further preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijpsr.com [ijpsr.com]

- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. imedpub.com [imedpub.com]

- 15. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Synthetic Versatility of 1,3-Indandione: A Technical Guide for Precursor Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the extensive synthetic potential of 1,3-indandione, a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, particularly the active methylene group flanked by two carbonyl functionalities, render it a highly versatile precursor for a myriad of chemical transformations. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to empower researchers in leveraging 1,3-indandione for the synthesis of diverse and complex molecular architectures, including potent therapeutic agents.

Core Reactivity and Synthetic Applications

1,3-Indandione serves as a valuable building block for a range of organic reactions, primarily due to the acidity of its C-2 protons, which facilitates the formation of a stabilized enolate. This reactivity underpins its utility in fundamental carbon-carbon bond-forming reactions and the synthesis of complex heterocyclic systems.

Knoevenagel Condensation: A Gateway to Alkenes

The Knoevenagel condensation is a cornerstone reaction of 1,3-indandione, involving the reaction of the active methylene group with aldehydes and ketones to form 2-ylidene-1,3-indandione derivatives.[1] These α,β-unsaturated systems are pivotal intermediates for further functionalization.

Table 1: Synthesis of 2-Arylidene-1,3-indandiones via Knoevenagel Condensation

| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | 2-Hydroxyethylammonium formate | Neat | 1 min | 98 | [2] |

| 2 | 4-Chlorobenzaldehyde | 2-Hydroxyethylammonium formate | Neat | 1 min | 97 | [2] |

| 3 | 4-Methoxybenzaldehyde | 2-Hydroxyethylammonium formate | Neat | 1 min | 96 | [2] |

| 4 | 2-Naphthaldehyde | 2-Hydroxyethylammonium formate | Neat | 1 min | 95 | [2] |

| 5 | Benzaldehyde | Piperidine | Ethanol | - | >70 | [1] |

Michael Addition: Expanding Molecular Complexity

The electron-deficient double bond of 2-ylidene-1,3-indandiones makes them excellent Michael acceptors, readily reacting with a variety of nucleophiles to introduce new functionalities at the C-2 position.

The conjugate addition of thiols to 2-arylidene-1,3-indandiones provides a straightforward route to 2-aryl-2-(organothio) -1,3-indandiones, which have shown potential biological activities.

Table 2: Thia-Michael Addition to 2-Arylidene-1,3-indandiones

| Entry | Arylidene-1,3-indandione | Thiol | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Benzylidene-1,3-indandione | Thiophenol | Et3N | - | - | [3] |

| 2 | 2-(4-Chlorobenzylidene)-1,3-indandione | 4-Chlorothiophenol | K2CO3 | Acetone | - | [4] |

| 3 | 2-(4-Methoxybenzylidene)-1,3-indandione | 4-Methoxythiophenol | K2CO3 | Acetone | 61 | [5] |

The addition of amines to 2-arylidene-1,3-indandiones yields β-amino derivatives, which are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds.

Table 3: Aza-Michael Addition to 2-Arylidene-1,3-indandiones

| Entry | Arylidene-1,3-indandione | Amine | Catalyst/Base | Solvent | Yield (%) | Reference |